4-(8-Chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-3-pyridinol 1-Oxide 4-(8-Chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-3-pyridinol 1-Oxide
Brand Name: Vulcanchem
CAS No.: 1193725-75-5
VCID: VC0120589
InChI: InChI=1S/C19H15ClN2O2/c20-14-5-6-15-13(10-14)4-3-12-2-1-8-21-19(12)18(15)16-7-9-22(24)11-17(16)23/h1-2,5-11,18,23H,3-4H2
SMILES: C1CC2=C(C=CC(=C2)Cl)C(C3=C1C=CC=N3)C4=C(C=[N+](C=C4)[O-])O
Molecular Formula: C19H15ClN2O2
Molecular Weight: 338.791

4-(8-Chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-3-pyridinol 1-Oxide

CAS No.: 1193725-75-5

Cat. No.: VC0120589

Molecular Formula: C19H15ClN2O2

Molecular Weight: 338.791

* For research use only. Not for human or veterinary use.

4-(8-Chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-3-pyridinol 1-Oxide - 1193725-75-5

Specification

CAS No. 1193725-75-5
Molecular Formula C19H15ClN2O2
Molecular Weight 338.791
IUPAC Name 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)-1-oxidopyridin-1-ium-3-ol
Standard InChI InChI=1S/C19H15ClN2O2/c20-14-5-6-15-13(10-14)4-3-12-2-1-8-21-19(12)18(15)16-7-9-22(24)11-17(16)23/h1-2,5-11,18,23H,3-4H2
Standard InChI Key WRJFJPDPTSZYKP-UHFFFAOYSA-N
SMILES C1CC2=C(C=CC(=C2)Cl)C(C3=C1C=CC=N3)C4=C(C=[N+](C=C4)[O-])O

Introduction

Chemical Identity and Structural Characteristics

Fundamental Chemical Properties

4-(8-Chloro-6,11-dihydro-5H-benzo cyclohepta[1,2-b]pyridin-11-yl)-3-pyridinol 1-Oxide is characterized by specific chemical properties that define its behavior and applications. The molecular formula of this compound is C19H15ClN2O2, with a precise molecular weight of 338.8 g/mol as calculated by computational methods . The structure represents a complex heterocyclic compound that contains chlorine, nitrogen, and oxygen atoms in a specific arrangement. This compound exhibits distinctive chemical properties due to its unique structural arrangement involving multiple ring systems and functional groups. The presence of the chlorine atom, pyridinol group, and N-oxide functionality contributes to its specific chemical reactivity profile and pharmaceutical relevance.

Nomenclature and Chemical Identifiers

The compound is registered under various identification systems that facilitate its reference in scientific literature and databases. The extensive IUPAC name for this compound is 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)-1-oxidopyridin-1-ium-3-ol, which precisely describes its complex structural arrangement . This systematic nomenclature provides a comprehensive description of the molecular structure according to international chemical naming conventions. The compound is also identified by its unique CAS registry number 1193725-75-5, which serves as a definitive identifier in chemical databases and literature .

Table 1: Chemical Identifiers for 4-(8-Chloro-6,11-dihydro-5H-benzo cyclohepta[1,2-b]pyridin-11-yl)-3-pyridinol 1-Oxide

Identifier TypeValue
CAS Registry Number1193725-75-5
Molecular FormulaC19H15ClN2O2
Molecular Weight338.791 g/mol
InChIKeyWRJFJPDPTSZYKP-UHFFFAOYSA-N
PubChem CID59156956
DSSTox Substance IDDTXSID60731126

Additional identifiers include the standard InChI notation InChI=1S/C19H15ClN2O2/c20-14-5-6-15-13(10-14)4-3-12-2-1-8-21-19(12)18(15)16-7-9-22(24)11-17(16)23/h1-2,5-11,18,23H,3-4H2, which encodes the structural information in a machine-readable format . The SMILES notation C1CC2=C(C=CC(=C2)Cl)C(C3=C1C=CC=N3)C4=C(C=N+[O-])O provides an alternative linear representation of the molecular structure . These identifiers collectively enable unambiguous reference to this specific chemical entity across scientific literature and databases.

Structural Representation and Molecular Architecture

Pharmaceutical Relevance and Applications

Relationship to Antihistaminic Compounds

4-(8-Chloro-6,11-dihydro-5H-benzo cyclohepta[1,2-b]pyridin-11-yl)-3-pyridinol 1-Oxide has significant pharmaceutical relevance due to its structural relationship with established antihistamine medications. Specifically, this compound is recognized as an impurity related to desloratadine, commonly referred to as "Desloratadine Impurity 14" in pharmaceutical quality control contexts . Desloratadine itself is a second-generation antihistamine medication used to treat allergies, and maintaining its purity profile is essential for pharmaceutical quality. The structural similarity between this compound and desloratadine suggests potential shared pharmacological properties or metabolic relationships, though their precise pharmacodynamic relationship requires further investigation. Understanding the chemical properties and behavior of this impurity compound is crucial for ensuring the quality and safety of desloratadine formulations.

Laboratory Research Applications

ParameterSpecificationApplication Context
Recommended Purity>95%Analytical reference standard
Storage Conditions2-8°C, dry, in darkStability maintenance
Primary UseLaboratory researchQuality control, method development
Application DomainPharmaceutical analysisImpurity profiling of desloratadine

Chemical and Structural Analysis

Molecular Structure Details

The molecular structure of 4-(8-Chloro-6,11-dihydro-5H-benzo cyclohepta[1,2-b]pyridin-11-yl)-3-pyridinol 1-Oxide features a complex arrangement that warrants detailed examination. The compound contains a 7-membered cyclohepta ring that bridges a benzene ring and a pyridine ring, forming a tricyclic system known as benzo cyclohepta[1,2-b]pyridine . This tricyclic scaffold is partially hydrogenated, with the 5,6-position being dihydro, indicating the presence of a saturated carbon-carbon bond at these positions. The chlorine substituent at position 8 is located on the benzene portion of the tricyclic system, which likely influences the compound's lipophilicity and receptor interactions . The 11-position of the tricyclic system serves as the attachment point for the second pyridine ring, which bears a hydroxyl group at position 3 and an N-oxide functionality .

The N-oxide group presents as a charged structure with the nitrogen carrying a positive charge and the oxygen a negative charge, represented in SMILES notation as [N+][O-]. This zwitterionic character potentially influences the compound's solubility, stability, and pharmacokinetic properties. The presence of both the hydroxyl group and the N-oxide functionality creates multiple potential hydrogen bonding sites, which would affect the compound's intermolecular interactions and physicochemical properties.

Comparison with Related Compounds

CompoundCore StructureKey SubstituentPharmacological Role
4-(8-Chloro-6,11-dihydro-5H-benzo cyclohepta[1,2-b]pyridin-11-yl)-3-pyridinol 1-OxideBenzo cyclohepta[1,2-b]pyridinePyridinol N-oxide at position 11Impurity/Reference standard
LoratadineBenzo cyclohepta[1,2-b]pyridinePiperidine carboxylate at position 11 (double bond)Active pharmaceutical ingredient
DesloratadineBenzo cyclohepta[1,2-b]pyridinePiperidine at position 11Active pharmaceutical ingredient

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